molecular formula C7H9BrF2 B1166432 Perfluoro(2-methyl-3-oxahexanoyl) fluoride,(Hexafluoropropen oxide dimer) CAS No. 125037-08-3

Perfluoro(2-methyl-3-oxahexanoyl) fluoride,(Hexafluoropropen oxide dimer)

Cat. No.: B1166432
CAS No.: 125037-08-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluoro(2-methyl-3-oxahexanoyl) fluoride, also known as Hexafluoropropen oxide dimer, is a fluorinated organic compound with the molecular formula C6F12O2 and a molecular weight of 332.04 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro(2-methyl-3-oxahexanoyl) fluoride can be synthesized through multiple synthetic routes. One common method involves the reaction of propanoic acid derivatives with heptafluoropropoxy compounds. For instance, the synthesis can be achieved by reacting 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid with potassium fluoride at elevated temperatures (around 70°C) in a stainless steel autoclave . The reaction typically yields a high purity product with a yield of approximately 99%.

Industrial Production Methods

Industrial production of Perfluoro(2-methyl-3-oxahexanoyl) fluoride often involves continuous processes to ensure high efficiency and purity. The crude liquid of the compound is fed into a reactor equipped with a stirrer and heated to the desired temperature. The generated gas is then captured and purified using techniques such as gas chromatography .

Chemical Reactions Analysis

Types of Reactions

Perfluoro(2-methyl-3-oxahexanoyl) fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less oxidized fluorinated derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various perfluorinated derivatives, which can be further utilized in the synthesis of advanced materials and chemicals .

Scientific Research Applications

Perfluoro(2-methyl-3-oxahexanoyl) fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Perfluoro(2-methyl-3-oxahexanoyl) fluoride exerts its effects is primarily through its interaction with molecular targets and pathways involving fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, enhancing its stability and reactivity. This interaction is crucial in applications such as catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

  • Perfluoro(2-methyl-3-oxapentanoic acid)
  • Perfluoro(2-methyl-3-oxabutanoic acid)
  • Perfluoro(2-methyl-3-oxapropanoic acid)

Uniqueness

Compared to similar compounds, Perfluoro(2-methyl-3-oxahexanoyl) fluoride stands out due to its higher molecular weight and greater number of fluorine atoms, which confer enhanced chemical stability and unique reactivity. These properties make it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

125037-08-3

Molecular Formula

C7H9BrF2

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.